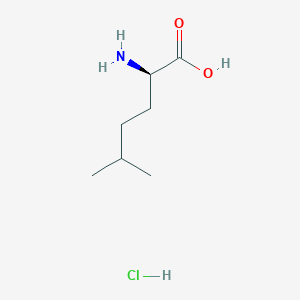
D-Homoleucine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Homoleucine hydrochloride: is a hydrochloride salt of D-Homoleucine, an unusual amino acid. This compound belongs to the class of beta amino acids, which are less common than their alpha analogues but exhibit unique properties such as remarkable stability to metabolism and slow microbial degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Homoleucine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-methylhexanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Homoleucine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
D-Homoleucine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein folding and stability due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of D-Homoleucine hydrochloride involves its interaction with specific molecular targets and pathways. It is efficiently transported by the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells . Once inside the cell, it can activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which regulates cell growth and metabolism . The activation of mTORC1 involves the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K) .
Comparación Con Compuestos Similares
L-Homoleucine: The L-enantiomer of homoleucine, which has different biological activity and properties.
Leucine: An alpha amino acid with similar structural features but different metabolic stability and degradation rates.
Beta-Homoleucine: The beta analogue of homoleucine, which shares some properties but differs in its stability and degradation.
Uniqueness: D-Homoleucine hydrochloride is unique due to its remarkable stability to metabolism, slow microbial degradation, and inherent stability to proteases and peptidases. These properties make it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
(2R)-2-amino-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANUHWZITUKA-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














